molecular formula C24H30N2O2 B5187686 N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide

N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide

カタログ番号 B5187686
分子量: 378.5 g/mol
InChIキー: QCAMXHMLWXXMDN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide, also known as MBX-2982, is a novel small-molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. MBX-2982 is a selective GPR119 agonist, which means that it activates the GPR119 receptor in the body. This receptor is primarily found in the pancreas and the gastrointestinal tract, and it plays a critical role in regulating glucose and lipid metabolism.

作用機序

N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide works by activating the GPR119 receptor, which is primarily located in the pancreas and the gastrointestinal tract. Activation of this receptor leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects
N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide has been shown to have several biochemical and physiological effects in preclinical studies. These include increased insulin secretion, improved glucose tolerance, reduced body weight and adiposity, and improved lipid metabolism. Additionally, N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory bowel disease.

実験室実験の利点と制限

One of the main advantages of N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide is its selectivity for the GPR119 receptor, which reduces the risk of off-target effects. Additionally, N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide has been shown to be effective in animal models of obesity and diabetes, making it a promising candidate for further preclinical and clinical studies. However, one limitation of N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide is its relatively short half-life, which may limit its efficacy in clinical settings.

将来の方向性

There are several potential future directions for research on N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide. These include further preclinical studies to better understand its mechanism of action and potential therapeutic applications, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, there may be potential applications for N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide in the treatment of inflammatory bowel disease and other inflammatory conditions.

合成法

The synthesis of N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide involves a multi-step process that begins with the reaction of 3,4-dimethylbenzaldehyde with cyclohexanone to form a chiral intermediate. This intermediate is then reacted with diethyl oxalate to form the corresponding diester, which is subsequently hydrolyzed to yield the desired product.

科学的研究の応用

N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide has been the subject of several scientific studies, primarily focused on its potential therapeutic applications in the treatment of type 2 diabetes and metabolic disorders. In preclinical studies, N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide has been shown to improve glucose tolerance, increase insulin secretion, and reduce body weight and adiposity in animal models of obesity and diabetes.

特性

IUPAC Name

1-N,4-N-bis(3,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-15-5-11-21(13-17(15)3)25-23(27)19-7-9-20(10-8-19)24(28)26-22-12-6-16(2)18(4)14-22/h5-6,11-14,19-20H,7-10H2,1-4H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAMXHMLWXXMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCC(CC2)C(=O)NC3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(3,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。